Zorifertinib

Description

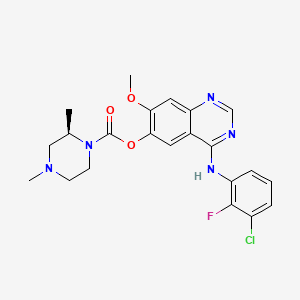

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDSJQHFFDGFDK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626387-80-1 | |

| Record name | AZD-3759 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1626387801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3759 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZORIFERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SX9H68W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zorifertinib (AZD3759) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zorifertinib, also known as AZD3759, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier.[1] It has demonstrated significant clinical activity in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC), particularly in patients with central nervous system (CNS) metastases.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.

Chemical Structure and Properties

This compound is a synthetic organic small molecule belonging to the quinazoline class of compounds.[4] Its chemical structure is characterized by a quinazoline core, which is a common feature among many EGFR inhibitors.

Chemical Structure

IUPAC Name: [4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate[4]

SMILES: C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C[4]

InChI Key: MXDSJQHFFDGFDK-CYBMUJFWSA-N[4]

Chemical and Physicochemical Properties

A summary of the key chemical and physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C22H23ClFN5O3 | [4] |

| Molecular Weight | 459.91 g/mol | [4] |

| CAS Number | 1626387-80-1 | [4] |

| Aqueous Solubility | 0.0696 mg/mL (calculated) | [5] |

| logP | 3.66 (calculated) | [5] |

| pKa (Strongest Basic) | 7.1 (calculated) | [5] |

| pKa (Strongest Acidic) | 13.81 (calculated) | [5] |

| Solubility in DMSO | ≥ 50 mg/mL | MedChemExpress Product Information |

| Solubility in Ethanol | Not explicitly quantified | - |

| Melting Point | Not available | - |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the EGFR tyrosine kinase.[6] It targets both wild-type EGFR and, more importantly, the activating mutations commonly found in NSCLC, such as the L858R substitution in exon 21 and deletions in exon 19. By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.

EGFR Signaling Pathway Inhibition

The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways. This compound effectively blocks these signaling cascades.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against EGFR was determined using a homogenous time-resolved fluorescence (HTRF) assay.

Methodology:

-

Serially diluted this compound was added to the wells of a 384-well plate.

-

EGFR enzyme (wild-type or mutant) and a biotinylated peptide substrate were then added.

-

The kinase reaction was initiated by the addition of ATP.

-

The plate was incubated at room temperature to allow for phosphorylation of the substrate.

-

Detection reagents, including a europium-cryptate labeled anti-phosphotyrosine antibody and streptavidin-XL665, were added.

-

After another incubation period, the HTRF signal was read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines was assessed using an MTS assay.

Methodology:

-

Cancer cells were seeded in 96-well plates and allowed to attach overnight.

-

The cells were then treated with various concentrations of this compound or vehicle control.

-

After a 72-hour incubation period, MTS reagent was added to each well.

-

The plates were incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.

-

The absorbance at 490 nm was measured using a plate reader.

-

The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and GI50 values (concentration for 50% growth inhibition) were determined.

In Vivo Metabolism Study

The metabolic profile of this compound was investigated in Sprague-Dawley rats.

Methodology:

-

Male Sprague-Dawley rats were housed in metabolic cages for acclimatization.

-

This compound was administered orally at a defined dose.

-

Urine and feces were collected at various time points post-dosing.

-

Blood samples were also collected to determine plasma concentrations of the parent drug and its metabolites.

-

Samples were processed (e.g., protein precipitation for plasma, homogenization for feces) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Metabolites were identified and structurally characterized based on their mass spectral data.

Physicochemical Property Determination (General Protocols)

LogP Determination (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration):

-

A solution of this compound is prepared in water or a co-solvent system if solubility is low.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

Pharmacokinetics and Pharmacodynamics

In Vitro Activity

| Target | IC50 (nM) | Assay Conditions | Source |

| EGFR (wild-type) | 0.3 | HTRF Kinase Assay | |

| EGFR (L858R mutant) | 0.2 | HTRF Kinase Assay | |

| EGFR (exon 19 deletion) | 0.2 | HTRF Kinase Assay | |

| PC-9 cells (exon 19 deletion) | 1.8 | Cell Proliferation Assay | MedChemExpress Product Information |

| H3255 cells (L858R mutant) | 3.5 | Cell Proliferation Assay | MedChemExpress Product Information |

In Vivo Pharmacokinetics (Preclinical)

| Species | Dose | Route | Key Findings | Source |

| Rat | 2 mg/kg | Oral | Rapid absorption with a Cmax of 0.58 µM at 1.0 h. | |

| Dog | - | Oral | Good oral bioavailability. | Selleck Chemicals Product Information |

| Monkey | - | - | Extensive brain penetration. | Selleck Chemicals Product Information |

In Vivo Pharmacodynamics (Preclinical)

| Model | Cell Line | Treatment | Key Findings | Source |

| Brain Metastasis Xenograft | PC-9 | 15 mg/kg, oral | Significant dose-dependent antitumor efficacy. | Selleck Chemicals Product Information |

Conclusion

This compound (AZD3759) is a potent, orally bioavailable, and CNS-penetrant EGFR-TKI with significant activity against clinically relevant EGFR mutations. Its favorable pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, makes it a promising therapeutic agent for NSCLC patients with brain metastases. The preclinical data summarized in this guide provide a strong rationale for its clinical development and use in this patient population. Further research into its long-term efficacy, resistance mechanisms, and potential combination therapies is warranted.

References

- 1. onclive.com [onclive.com]

- 2. pfmjournal.org [pfmjournal.org]

- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | MDPI [mdpi.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

A Technical Guide to the Synthesis and Formulation of Zorifertinib for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zorifertinib (formerly AZD3759) is a potent, orally bioavailable, central nervous system (CNS) penetrant inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It exhibits significant activity against wild-type EGFR as well as activating mutations such as L858R and exon 19 deletions, which are prevalent in non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the synthesis and formulation of this compound for preclinical research applications. It includes a plausible synthetic route, detailed formulation protocols for in vitro and in vivo studies, and a summary of its biological activity. Additionally, key signaling pathways and experimental workflows are visualized to aid in experimental design and data interpretation.

Chemical Synthesis of this compound

The chemical name for this compound is 4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl (R)-2,4-dimethylpiperazine-1-carboxylate.[4] The synthesis of this compound involves a multi-step process culminating in the coupling of the quinazoline core with the chiral piperazine side chain. While the proprietary synthesis route is not publicly disclosed, a plausible and commonly employed synthetic strategy for similar quinazoline-based kinase inhibitors is presented below.

Plausible Synthetic Pathway:

A potential synthetic route for this compound would likely involve the initial construction of the 4-amino-6-hydroxy-7-methoxyquinazoline core. This intermediate can then be elaborated through etherification with a protected form of the chiral piperazine moiety, followed by deprotection and subsequent N-alkylation. The final key step would be a Buchwald-Hartwig or similar cross-coupling reaction to introduce the 3-chloro-2-fluoroaniline group at the 4-position of the quinazoline ring.

Key Starting Materials and Reagents:

| Material | Purpose |

| 4-Amino-2-chloro-6-methoxy-7-benzyloxyquinazoline | Key intermediate for the quinazoline core |

| (R)-2,4-dimethylpiperazine | Chiral side chain |

| 3-chloro-2-fluoroaniline | Aryl amine for C-N coupling |

| Palladium catalyst (e.g., Pd2(dba)3) | Catalyst for cross-coupling reaction |

| Ligand (e.g., Xantphos) | For palladium-catalyzed cross-coupling |

| Boc anhydride | Protecting group for the piperazine nitrogen |

| Trifluoroacetic acid (TFA) | For deprotection of the Boc group |

| Sodium hydride (NaH) | Base for etherification |

| Various organic solvents (e.g., DMF, DMSO, Dioxane) | Reaction media |

Experimental Protocol: Illustrative Final Coupling Step (Buchwald-Hartwig Cross-Coupling)

-

To a solution of 4-chloro-7-methoxy-6-(((R)-2,4-dimethylpiperazin-1-yl)methoxy)quinazoline (1 equivalent) and 3-chloro-2-fluoroaniline (1.2 equivalents) in anhydrous dioxane, add Pd2(dba)3 (0.05 equivalents) and Xantphos (0.1 equivalents).

-

Add cesium carbonate (2.5 equivalents) to the mixture.

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound.

Purification and Characterization:

The final compound should be purified to >98% purity, as determined by HPLC. The structure and identity of this compound can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Formulation of this compound for Research

This compound is an orally active compound.[1][2] For research purposes, it is typically supplied as a hydrochloride salt, which can be a white to off-white solid.[1][2]

Formulation for In Vitro Studies

For in vitro experiments such as cell-based assays and enzyme inhibition assays, this compound is usually dissolved in an organic solvent to create a stock solution, which is then further diluted in the appropriate cell culture medium or assay buffer.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weigh out the required amount of this compound hydrochloride powder. The molecular weight of this compound is 459.91 g/mol .[5]

-

Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.

-

Vortex or sonicate gently until the compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Formulation for In Vivo Studies

For in vivo studies in animal models, this compound needs to be formulated in a vehicle that is safe for administration (e.g., oral gavage) and allows for adequate absorption.

Protocol for Oral Suspension Formulation:

-

Prepare a vehicle solution consisting of 0.5% (w/v) carboxymethyl cellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

-

Weigh the required amount of this compound hydrochloride.

-

Add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while triturating or sonicating to form a homogenous suspension.

-

The final concentration of the suspension will depend on the desired dosage and the volume to be administered to the animals. A common dosage used in preclinical studies is in the range of 10-50 mg/kg.[4][6]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of EGFR tyrosine kinase.[7] Its mechanism of action involves binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity and preventing the activation of downstream signaling pathways that are crucial for cell proliferation and survival.[7]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| EGFRwt | 0.3[1][2][3][8] |

| EGFRL858R | 0.2[1][2][3][8] |

| EGFRexon 19Del | 0.2[1][2][3][8] |

Signaling Pathway

This compound inhibits the phosphorylation of EGFR, which in turn blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are critical for cell cycle progression, proliferation, and survival.

Experimental Workflows

In Vitro Cell Proliferation Assay

A common method to assess the anti-proliferative activity of this compound is the MTS assay.

Protocol for MTS Assay:

-

Seed cancer cells (e.g., NSCLC cell lines with EGFR mutations) in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the concentration of this compound that inhibits cell growth by 50% (GI₅₀) by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Xenograft Model Study

To evaluate the in vivo efficacy of this compound, a xenograft mouse model is commonly used.

Protocol for Xenograft Study:

-

Subcutaneously implant EGFR-mutant human NSCLC cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Monitor tumor growth until the tumors reach a mean volume of 100-200 mm³.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (formulated as an oral suspension) or the vehicle control to the respective groups daily via oral gavage.

-

Measure tumor dimensions with calipers and body weight 2-3 times per week.

-

Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacokinetic and pharmacodynamic analyses.

Conclusion

This guide provides a foundational understanding of the synthesis and formulation of this compound for preclinical research. The provided protocols and workflows are intended as a starting point and may require optimization based on specific experimental conditions and research goals. Adherence to proper laboratory safety procedures is essential when handling all chemical reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. This compound (hydrochloride) - Immunomart [immunomart.org]

The Ascent of Zorifertinib: A Technical Chronicle of a CNS-Penetrant EGFR Inhibitor

A Whitepaper on the Discovery, Development, and Clinical Validation of a Targeted Therapy for EGFR-Mutant Non-Small Cell Lung Cancer with Central Nervous System Metastases.

Introduction

Zorifertinib (formerly AZD3759), a next-generation, orally active, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases.[1][2][3] Developed through a collaboration between AstraZeneca and Alpha Biopharma, this compound was meticulously engineered to overcome the formidable challenge of the blood-brain barrier (BBB), a major obstacle that has historically limited the efficacy of many targeted cancer therapies in the brain.[1][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical validation of this compound, culminating in its recent regulatory approval.

Preclinical Discovery and Lead Optimization: Engineering for CNS Penetration

The discovery of this compound was driven by the urgent clinical need for an EGFR-TKI with significant CNS activity. A primary design objective was to create a potent inhibitor of sensitizing EGFR mutations (exon 19 deletions and L858R) that could evade the ATP-binding cassette (ABC) transporters, P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are highly expressed at the BBB and actively efflux many drugs from the brain.[2][5][6][7]

Key molecular characteristics were optimized to enhance BBB penetration, including high passive permeability.[8][9] Preclinical studies in multiple species, including rats, mice, and monkeys, demonstrated that this compound achieves exceptional CNS distribution, with equal free drug concentrations in the blood, cerebrospinal fluid (CSF), and brain tissue.[5]

In Vitro Pharmacology

This compound demonstrated potent and selective inhibition of EGFR in both biochemical and cellular assays.

| Assay Type | Target | IC₅₀ (nM) |

| Biochemical (Km ATP) | EGFR (wild-type) | 0.3 |

| EGFR (L858R) | 0.2 | |

| EGFR (exon 19 deletion) | 0.2 | |

| Biochemical (2 mM ATP) | EGFR (wild-type) | 102 |

| EGFR (L858R) | 7.6 | |

| EGFR (exon 19 deletion) | 2.4 | |

| Cellular (pEGFR Inhibition) | H838 (wild-type) | 64.5 |

| H3255 (L858R) | 7.2 | |

| PC-9 (exon 19 deletion) | 7.4 |

Mechanism of Action: Overcoming the Blood-Brain Barrier

This compound exerts its anti-tumor effect by competitively binding to the ATP-binding site within the kinase domain of EGFR, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10]

A defining feature of this compound's mechanism is its ability to circumvent the BBB's efflux pumps. By not being a substrate for P-gp and BCRP, this compound can achieve and maintain therapeutic concentrations within the CNS, enabling it to effectively target brain metastases.[2][5][6][7]

Key Experimental Protocols

In Vitro P-gp and BCRP Substrate Assays

To confirm that this compound is not a substrate for key BBB efflux transporters, in vitro transport assays are employed. A common methodology involves the use of polarized epithelial cell monolayers (e.g., Caco-2 or MDCKII cells) that are genetically engineered to overexpress human P-gp or BCRP and are grown on semi-permeable membranes in a transwell apparatus.

-

Cell Culture: MDCKII-P-gp or MDCKII-BCRP cells are seeded onto the transwell inserts and cultured until a confluent, polarized monolayer with functional tight junctions is formed.

-

Bidirectional Transport: The test compound (this compound) is added to either the apical (top) or basolateral (bottom) chamber of the transwell system.

-

Sampling and Analysis: At specified time points, samples are taken from the opposite chamber and the concentration of the compound is quantified using LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (apical-to-basolateral and basolateral-to-apical).

-

Efflux Ratio: The efflux ratio (Papp B-A / Papp A-B) is determined. A low efflux ratio (typically <2) indicates that the compound is not a significant substrate for the efflux transporter.

In Vivo Brain Metastasis Animal Model

Preclinical efficacy in the context of CNS metastases was evaluated using orthotopic brain metastasis models in immunocompromised mice.

-

Cell Implantation: Human NSCLC cells harboring an EGFR mutation (e.g., PC-9) are stereotactically injected into the brain parenchyma of nude mice.

-

Tumor Growth Monitoring: Intracranial tumor growth is monitored non-invasively using bioluminescence imaging or micro-MRI.

-

Treatment Administration: Once tumors are established, mice are randomized to receive vehicle control or this compound, administered orally at a predetermined dose and schedule.

-

Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and improvement in overall survival.

-

Pharmacokinetic/Pharmacodynamic Analysis: At the end of the study, brain and plasma samples are collected to determine drug concentrations and to assess the inhibition of pEGFR in the tumor tissue.

Clinical Development and Efficacy

The clinical development program for this compound was designed to rapidly assess its safety, pharmacokinetics, and efficacy, with a strong focus on patients with CNS metastases.

Phase 1 (BLOOM) Study

The BLOOM study (NCT02228369) was a Phase 1, open-label, dose-escalation and dose-expansion study in patients with EGFR-mutant NSCLC and CNS metastases.[11][12] The study established a tolerable safety profile and a recommended Phase 2 dose of 200 mg twice daily.[13] Importantly, it provided early evidence of significant clinical activity in both intracranial and extracranial disease.[13][14]

| BLOOM Study (Phase 1) | CNS Lesions | Extracranial Disease |

| Objective Response Rate (ORR) | 83% | 72% |

Phase 3 (EVEREST) Study

The pivotal EVEREST study (NCT03653546) was a multinational, randomized, open-label, Phase 3 trial that compared the efficacy and safety of this compound against first-generation EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment for patients with EGFR-mutant advanced NSCLC and CNS metastases.[1][5][15] The trial enrolled 439 patients across China, South Korea, Taiwan, and Singapore.[1]

EVEREST Trial Protocol Summary:

-

Population: Treatment-naive adult patients with locally advanced or metastatic EGFR-mutant (Exon 19 deletion or L858R) NSCLC and at least one non-irradiated CNS metastasis.[1][15]

-

Intervention: this compound (200 mg twice daily).[1]

-

Comparator: Gefitinib (250 mg once daily) or Erlotinib (150 mg once daily).[1]

-

Randomization: 1:1, stratified by sex, smoking status, and ECOG performance status.

-

Primary Endpoint: Progression-Free Survival (PFS) by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria.[1]

-

Secondary Endpoints: Intracranial PFS, Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[1]

The EVEREST trial met its primary endpoint, demonstrating a statistically significant improvement in PFS for this compound compared to the control arm. The intracranial efficacy was particularly noteworthy.

Key Efficacy Results from the EVEREST Trial:

| Endpoint | This compound (n=220) | Control (n=219) | Hazard Ratio (95% CI) | p-value |

| Median PFS (months) | 9.6 | 6.9 | 0.719 (0.580-0.893) | 0.0024 |

| Median Intracranial PFS (months) | 17.9 | N/A | Risk reduction of 37% | 0.0018 |

| ORR (%) | 68.6% | 58.4% | N/A | 0.027 |

| Median OS (months) (subgroup with subsequent 3rd-gen TKI) | 37.3 | 31.8 | 0.833 (0.524-1.283) | N/A (Immature) |

Safety and Tolerability

The safety profile of this compound in the EVEREST trial was generally consistent with the known class effects of EGFR-TKIs.[5][15] The most common treatment-related adverse events included skin and subcutaneous tissue events, gastrointestinal events, and abnormal liver function. While Grade ≥3 treatment-related adverse events were more common with this compound (65.9%) compared to the control arm (18.3%), they were considered manageable with dose modifications.

Regulatory Milestone

Based on the robust data from the EVEREST trial, China's National Medical Products Administration (NMPA) approved this compound in November 2024 for the first-line treatment of adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations and CNS metastases.[1] This marked this compound as the first EGFR-TKI specifically approved for this challenging patient population.[1]

Conclusion

This compound stands as a testament to rational drug design, successfully addressing the long-standing challenge of treating CNS metastases in EGFR-mutant NSCLC. Its development history, from targeted molecular design to rigorous clinical validation in the landmark EVEREST trial, provides a clear blueprint for future advancements in targeted oncology. With its proven ability to significantly improve both systemic and intracranial progression-free survival, this compound offers a vital new therapeutic option for a patient population with a high unmet medical need.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alpha Biopharma Announces Completion of its EVEREST Phase II/III Clinical Study of this compound in Non-Small Cell Lung Cancer Patients with Central Nervous System Metastases [prnewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. xenotech.com [xenotech.com]

- 5. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Profiling of in vivo, in vitro and reactive this compound metabolites using liquid chromatography ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Activity and safety of AZD3759 in EGFR-mutant non-small-cell lung cancer with CNS metastases (BLOOM): a phase 1, open-label, dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BCRP Substrate Identification | Evotec [evotec.com]

- 13. researchgate.net [researchgate.net]

- 14. pfmjournal.org [pfmjournal.org]

- 15. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]

Zorifertinib's Journey Across the Blood-Brain Barrier: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the mechanisms governing zorifertinib's (formerly AZD3759) remarkable penetration of the blood-brain barrier (BBB), a critical attribute for its efficacy in treating central nervous system (CNS) metastases in patients with epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). This document, intended for researchers, scientists, and drug development professionals, synthesizes preclinical and clinical data to elucidate the physicochemical properties and biological interactions that facilitate this compound's entry and retention in the brain.

This compound, a third-generation EGFR tyrosine kinase inhibitor (TKI), was specifically engineered to overcome the challenge of the BBB, a highly selective semipermeable border that prevents most therapeutics from reaching the brain.[1][2] Clinical and preclinical evidence robustly demonstrates its ability to achieve therapeutically relevant concentrations in the CNS, leading to significant intracranial antitumor activity.[3][4][5]

Core Mechanism: Evading Efflux Pumps

The primary mechanism underpinning this compound's superior BBB penetration is its designed evasion of key ATP-binding cassette (ABC) efflux transporters, namely P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6][7][8] These transporters are highly expressed on the luminal surface of brain endothelial cells and actively pump a wide range of xenobiotics, including many cancer drugs, out of the brain and back into the systemic circulation. By not being a substrate for these pumps, this compound can bypass this major resistance mechanism, allowing for passive diffusion across the BBB and accumulation in the brain tissue and cerebrospinal fluid (CSF).[7][8]

Physicochemical Properties and Permeability

This compound possesses physicochemical properties optimized for CNS penetration. Preclinical studies have demonstrated its high passive permeability.[6] This intrinsic ability to diffuse across lipid membranes, coupled with its evasion of efflux transporters, results in equal free concentrations in the blood, cerebrospinal fluid, and brain tissue.[3][9]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting this compound's efficient BBB penetration.

| Parameter | Value | Species/Model | Reference |

| Passive Permeability | 29.5 x 10⁻⁶ cm/sec | In vitro | [6] |

| Efflux Transporter | Not a substrate for P-gp or BCRP | In vitro | [6][7] |

| Brain-to-Plasma Ratio | Kpuu,brain and Kpuu,CSF > 0.5 | Rats, Mice, Monkey | [6] |

| CSF-to-Plasma Ratio | ~100% | Human | [1] |

| CSF Trough Conc. | 7.7 and 6 nM (at 50mg & 100mg BID) | Human | [6] |

Table 1: Key Pharmacokinetic Parameters of this compound Related to BBB Penetration.

Experimental Protocols

The understanding of this compound's BBB penetration is built upon a foundation of rigorous preclinical and clinical experimental protocols.

In Vitro Efflux Transporter Substrate Assay

The determination of whether this compound is a substrate for P-gp and BCRP is crucial. This is typically assessed using in vitro models, such as polarized epithelial cell monolayers (e.g., MDCK-MDR1, Caco-2) that overexpress these transporters.

-

Methodology: The bidirectional transport of this compound across the cell monolayer is measured. The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 indicates active efflux. For this compound, this ratio is not significantly elevated, confirming it is not a substrate for these transporters.[6][7]

In Vivo Pharmacokinetic Studies in Preclinical Models

Animal models are essential for understanding the in vivo distribution of a drug to the CNS.

-

Methodology: this compound is administered to animals (e.g., mice, rats, monkeys). At various time points, blood, brain tissue, and CSF are collected. Drug concentrations in these matrices are quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS). The unbound brain-to-plasma concentration ratio (Kpuu,brain) and the unbound CSF-to-plasma concentration ratio (Kpuu,CSF) are calculated to assess the extent of BBB penetration. A Kpuu value approaching 1 suggests free exchange between the brain and blood.[6]

Clinical Studies in Patients with Brain Metastases

The ultimate confirmation of BBB penetration comes from clinical data in the target patient population.

-

Methodology: In clinical trials such as the Phase I study (NCT02228369) and the Phase III EVEREST trial (NCT03653546), patients with EGFR-mutated NSCLC and CNS metastases receive this compound.[6][10] CSF and plasma samples are collected to determine drug concentrations and calculate the CSF-to-plasma ratio.[1] Intracranial tumor responses are assessed using imaging techniques like MRI, providing direct evidence of the drug's efficacy within the CNS.[11]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Caption: this compound's mechanism of BBB penetration, highlighting passive diffusion and evasion of efflux pumps.

Caption: Experimental workflow for determining this compound's BBB penetration from in vitro to clinical studies.

Signaling Pathway Inhibition in the CNS

Once across the BBB, this compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway within the brain metastases. This inhibition blocks downstream signaling cascades that promote tumor cell proliferation, survival, and growth.

References

- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 2. NMPA clears Alpha’s oral EGFR-TKI for NSCLC with brain metastases | BioWorld [bioworld.com]

- 3. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-line this compound for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term survival of a patient with epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC) and untreated multiple brain metastases treated with this compound: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases - BioSpace [biospace.com]

- 9. researchgate.net [researchgate.net]

- 10. onclive.com [onclive.com]

- 11. The climb toward intracranial efficacy: this compound in EGFR-mutant NSCLC with CNS metastases in the EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Zorifertinib's Efficacy and Mechanism of Action in EGFR-Mutated Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zorifertinib (formerly AZD3759) is a next-generation, orally administered, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target sensitizing EGFR mutations, including exon 19 deletions (Exon 19del) and the L858R substitution in exon 21.[1][2] A key differentiating feature of this compound is its ability to effectively penetrate the blood-brain barrier (BBB), addressing a critical unmet need in the treatment of non-small cell lung cancer (NSCLC) patients with central nervous system (CNS) metastases.[1][2][3] This technical guide provides a comprehensive overview of this compound's preclinical and clinical activity, its mechanism of action, and the experimental methodologies used to evaluate its efficacy against EGFR Exon 19del and L858R mutations.

Quantitative Analysis of this compound's Potency and Clinical Efficacy

This compound has demonstrated potent inhibitory activity against mutant EGFR in preclinical models and has shown significant clinical benefit in patients with EGFR-mutated NSCLC, particularly those with CNS involvement.

Preclinical Inhibitory Activity

| Target | IC50 (nM, at Km ATP) | IC50 (nM, at 2mM ATP) | Cell Line | pEGFR Inhibition IC50 (nM) |

| EGFRwt | 0.3 | 102 | H838 (wt) | 64.5 |

| EGFR L858R | 0.2 | 7.6 | H3255 (L858R) | 7.2 |

| EGFR Exon 19del | 0.2 | 2.4 | PC-9 (Exon 19del) | 7.4 |

| Data sourced from MedchemExpress.[4] |

Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC with CNS Metastases (EVEREST Trial)

| Endpoint | This compound (n=220) | First-Generation EGFR TKI (n=219) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (0.580–0.893) | 0.0024 |

| Objective Response Rate (ORR) | 68.6% | 58.4% | - | 0.027 |

| Intracranial Median PFS | 15.2 months | 8.3 months | - | - |

| Intracranial ORR | 75.0% | - | - | - |

| Data from the Phase 3 EVEREST trial.[5][6][7][8] |

Mechanism of Action: Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The Exon 19 deletion and L858R mutations in the EGFR kinase domain lead to constitutive activation of the receptor, driving oncogenesis in NSCLC.

This compound exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorystation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways.[9] By blocking these pathways, this compound induces apoptosis and inhibits the growth of EGFR-dependent tumors.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]

- 3. ascopubs.org [ascopubs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. First-line this compound for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alphabiopharma.com [alphabiopharma.com]

- 7. Randomized phase 3 study of first-line AZD3759 (this compound) versus gefitinib or erlotinib in EGFR-mutant (<em>EGFR</em>m<sup>+</sup>) non–small-cell lung cancer (NSCLC) with central nervous system (CNS) metastasis. - ASCO [asco.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2023187037A1 - Epidermal growth factor receptor (egfr) tyrosine kinase inhibitors in combination with an akt inhibitor for the treatment of cancer - Google Patents [patents.google.com]

A Technical Guide to the Structure-Activity Relationship of Zorifertinib and its Analogs in EGFR Inhibition

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Zorifertinib, a potent, orally active, and central nervous system (CNS) penetrant Epidermal Growth Factor Receptor (EGFR) inhibitor. This compound is indicated for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations and CNS metastases.[1][2] This document details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to evaluate this compound and its potential analogs.

Introduction: this compound as a CNS-Active EGFR Inhibitor

This compound (formerly AZD3759) is a next-generation EGFR tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations, such as exon 19 deletions and the L858R mutation in exon 21.[3][4] A significant challenge in treating NSCLC is the high incidence of CNS metastases, as the blood-brain barrier (BBB) restricts the entry of many therapeutic agents.[4][5] this compound was specifically engineered for high BBB permeability, allowing it to achieve and maintain effective concentrations in the brain and cerebrospinal fluid.[4][6] Its mechanism of action involves binding to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and preventing the downstream signaling cascades that drive cancer cell proliferation and survival.[1]

Core Chemical Structure and General SAR Insights

The chemical structure of this compound is based on a 4-anilinoquinazoline scaffold, a common feature among many EGFR inhibitors. While specific SAR data on a series of this compound analogs is not extensively available in public literature, we can infer key relationships by dissecting its molecular components in the context of other quinazoline-based TKIs.

-

Quinazoline Core : This bicyclic heterocycle serves as the fundamental scaffold that mimics the adenine ring of ATP, enabling it to anchor within the hinge region of the EGFR kinase domain.

-

4-(3-chloro-2-fluoroanilino) Group : This moiety is critical for potency and selectivity. It occupies a hydrophobic pocket adjacent to the hinge region. The specific substitution pattern on the aniline ring fine-tunes the binding affinity and selectivity for mutant forms of EGFR over the wild-type.

-

7-methoxy Group : Substitutions at the 6 and 7 positions of the quinazoline ring extend into the solvent-accessible region of the ATP binding site. The methoxy group at position 7 contributes to the overall binding and electronic properties of the molecule.

-

6-((R)-2,4-dimethylpiperazine-1-carboxylate) Group : This bulky, solubilizing group at the 6-position is crucial for modulating the compound's physicochemical properties, including solubility, metabolic stability, and cell permeability. This specific side chain is a key contributor to this compound's ability to penetrate the CNS, as it is designed to avoid efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5]

Quantitative Inhibitory Activity of this compound

The potency of this compound has been quantified through various enzymatic and cell-based assays. The data below is summarized to provide a clear comparison of its activity against different forms of EGFR and in relevant cancer cell lines.

| Assay Type | Target/Cell Line | ATP Concentration | IC₅₀ (nM) | Reference |

| Enzymatic Kinase Assay | EGFRwt (Wild-Type) | Km | 0.3 | [7][8] |

| EGFRL858R | Km | 0.2 | [7][8] | |

| EGFRexon 19Del | Km | 0.2 | [7][8] | |

| EGFRwt | 2 mM | 102 | [7] | |

| EGFRL858R | 2 mM | 7.6 | [7] | |

| EGFRexon 19Del | 2 mM | 2.4 | [7] | |

| Cellular Phosphorylation Assay (pEGFR) | H838 (EGFRwt) | N/A | 64.5 | [7] |

| H3255 (EGFRL858R) | N/A | 7.2 | [7] | |

| PC-9 (EGFRexon 19Del) | N/A | 7.4 | [7] | |

| Cell Proliferation Assay | PC-9 (EGFRexon 19Del) | N/A | 7.7 | [8] |

| H3255 (EGFRL858R) | N/A | 7.0 | [8] |

Table 1: Summary of this compound's In Vitro Inhibitory Activity.

These data highlight this compound's high potency against the mutant forms of EGFR (L858R and exon 19 deletion) compared to the wild-type enzyme, especially at physiological ATP concentrations.[7] This selectivity contributes to a favorable therapeutic window.

Key Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of EGFR inhibitors. The following are protocols for key assays used to determine the activity of this compound.

This assay quantifies the ability of a compound to inhibit EGFR kinase-mediated phosphorylation of a synthetic substrate.

-

Enzyme and Substrate Preparation : Recombinant human EGFR enzymes (wild-type, L858R, Exon19Del) are used. The final enzyme concentrations are 0.1 nM, 0.03 nM, and 0.026 nM, respectively. A biotinylated peptide substrate (TK biotin-peptide) is prepared at a concentration of 2 µM.[8]

-

ATP Preparation : ATP is prepared at concentrations corresponding to the Km value for each respective enzyme: 0.8 µM for EGFR wild-type, 4 µM for L858R, and 25 µM for Exon19Del.[8]

-

Assay Reaction : In a 384-well plate, 3 µL of the ATP/substrate mixture is incubated with serially diluted this compound (or analog) at room temperature. The kinase reaction is initiated by adding 3 µL of the appropriate EGFR enzyme. The reaction buffer contains 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂, and 0.01% CHAPS.[8]

-

Reaction Termination and Detection : After a 30-minute incubation, the reaction is stopped by adding 6 µL of a detection reagent mix containing 250 nM Streptavidin-XL665 and an anti-phosphotyrosine antibody labeled with Europium Cryptate (TK Ab Europium Cryptate).[8]

-

Signal Measurement : The plate is incubated for 1 hour to allow for signal development. The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured using an EnVision Multilabel Reader, with excitation at 320 nm and emission detection at 615 nm and 665 nm.[8]

-

Data Analysis : The ratio of the fluorescence signals (665 nm/615 nm) is proportional to the kinase activity. The IC₅₀ value is calculated using a four-parameter logistic fit of the dose-response curve.[8]

This assay measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding : NSCLC cells (e.g., PC-9, H3255) are seeded in 96-well plates at a density that permits logarithmic growth over a 72-hour period. The plates are incubated overnight at 37°C in a 5% CO₂ atmosphere.[8]

-

Compound Treatment : Cells are exposed to a range of concentrations of this compound (or analog), typically from 0.0003 µM to 30 µM, for 72 hours.[8]

-

MTS Reagent Addition : After the incubation period, the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent is added to each well according to the manufacturer's protocol.[8]

-

Incubation and Absorbance Measurement : The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C. The absorbance at 490 nm is then measured using a plate reader.[8]

-

Data Analysis : The absorbance values are used to determine the percentage of cell growth inhibition relative to untreated control cells. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value is calculated from the resulting dose-response curve.[8]

Visualizing Pathways and Workflows

The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand (EGF) binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domains. This activates downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, leading to cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent signaling.

Caption: EGFR signaling cascade and the inhibitory action of this compound.

The development of new EGFR inhibitors follows a structured workflow, from initial design and synthesis to comprehensive preclinical evaluation. This process ensures that only the most promising candidates advance toward clinical trials.

Caption: General experimental workflow for SAR studies of EGFR inhibitors.

Conclusion

This compound represents a significant advancement in the treatment of EGFR-mutated NSCLC with CNS metastases. Its chemical architecture, centered on a 4-anilinoquinazoline core with a carefully selected side chain at the 6-position, confers high potency against clinically relevant EGFR mutations and excellent blood-brain barrier penetration. The quantitative data confirm its selective inhibitory profile. While detailed SAR studies on a broad series of this compound analogs are not publicly documented, the analysis of its structure provides a robust framework for the rational design of future CNS-active kinase inhibitors. The experimental protocols and workflows detailed herein serve as a guide for the continued development and evaluation of novel therapeutic agents in this class.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. SID 385612216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Durable response to first-line treatment with AZD3759 (this compound) in a patient with epithelial growth factor receptor mutated non-small cell lung cancer and untreated multiple brain metastasis [pfmjournal.org]

- 6. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Zorifertinib in NSCLC Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of Zorifertinib (formerly AZD3759) on Non-Small Cell Lung Cancer (NSCLC) cell lines. This compound is a potent, orally active, central nervous system-penetrant Epidermal Growth Factor Receptor (EGFR) inhibitor. It has demonstrated efficacy against NSCLC harboring EGFR mutations, including exon 19 deletion and exon 21 L858R substitution, and is specifically designed to overcome the blood-brain barrier to treat CNS metastases.[1][2]

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor (TKI) by binding to the ATP-binding site of the EGFR.[3] This action inhibits the receptor's kinase activity, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of cancer cells dependent on these signals.[3] Preclinical studies have shown that this compound not only inhibits EGFR but also exhibits a synergistic effect by blocking Janus kinase-1 (JAK1), suggesting a dual mechanism of action in certain contexts.[4] Its design allows it to bypass efflux transporters at the blood-brain barrier, such as P-glycoprotein and BCRP, leading to effective drug exposure in brain tissues.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various NSCLC cell lines.

Table 1: this compound IC50 Values for EGFR Inhibition

| Cell Line | EGFR Mutation Status | Assay Condition | IC50 (nM) |

| H3255 | L858R | pEGFR Inhibition | 7.2 |

| PC-9 | exon 19 deletion | pEGFR Inhibition | 7.4 |

| H838 | Wild-Type | pEGFR Inhibition | 64.5 |

| Enzyme Assay | L858R | Kinase Activity (2 mM ATP) | 7.6 |

| Enzyme Assay | exon 19 deletion | Kinase Activity (2 mM ATP) | 2.4 |

| Enzyme Assay | Wild-Type | Kinase Activity (2 mM ATP) | 102 |

| Enzyme Assay | L858R | Kinase Activity (Km ATP) | 0.2 |

| Enzyme Assay | exon 19 deletion | Kinase Activity (Km ATP) | 0.2 |

| Enzyme Assay | Wild-Type | Kinase Activity (Km ATP) | 0.3 |

Data sourced from MedchemExpress.[1]

Table 2: Apoptosis Induction in NSCLC Cell Lines with this compound and Radiation

| Cell Line | Treatment Group | Apoptotic Rate (%) |

| PC-9 | Radiation Alone | 17.43 |

| PC-9 | This compound + Radiation | 21.64 |

| H3255 | This compound + Radiation | Significantly higher than Osimertinib + Radiation |

Data from a study comparing this compound and Osimertinib in combination with radiation.[3]

Signaling Pathways

This compound primarily targets the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion. This compound inhibits the initial phosphorylation of EGFR, thus blocking these subsequent signals. Additionally, studies have indicated that this compound can also inhibit JAK1, a key component of the JAK/STAT pathway, which is also involved in cell growth and survival.

Caption: this compound inhibits EGFR and JAK1 signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in NSCLC cell lines.

Caption: General workflow for in vitro studies of this compound.

Protocol 1: Cell Culture and Maintenance

This protocol describes the standard procedure for culturing NSCLC cell lines used in this compound studies.

Materials:

-

NSCLC cell lines (e.g., PC-9 with EGFR exon 19 deletion, H3255 with L858R mutation).[3]

-

RPMI-1640 medium.[3]

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Trypsin-EDTA.

-

Phosphate Buffered Saline (PBS).

-

Cell culture flasks and plates.

-

Humidified incubator (37°C, 5% CO2).

Procedure:

-

Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

-

Subculture cells when they reach 80-90% confluency.

-

To subculture, wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes to detach cells.

-

Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

Protocol 2: Cell Viability (IC50 Determination) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cultured NSCLC cells.

-

This compound (dissolved in DMSO).

-

96-well plates.

-

Complete culture medium.

-

MTT or CCK-8 reagent.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay via Flow Cytometry

This protocol details the quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cultured NSCLC cells (e.g., PC-9, H3255).[3]

-

This compound.

-

6-well plates.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with the desired concentration of this compound (e.g., 500 nM) for 48-72 hours.[3] In combination studies, cells may also be treated with radiation (e.g., 8 Gy).[4]

-

Harvest cells, including any floating cells from the supernatant.

-

Wash cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples within one hour using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on protein expression and phosphorylation in key signaling pathways.

Materials:

-

Cultured NSCLC cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin).[3]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Plate cells and treat with this compound as required.

-

Lyse cells on ice with lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. Quantify band intensity relative to a loading control like β-actin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. onclive.com [onclive.com]

- 3. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pfmjournal.org [pfmjournal.org]

- 6. Efficacy, safety and dose selection of AZD3759 in patients with untreated EGFR-mutated non-small-cell lung cancer and central nervous system metastases in China (CTONG1702-Arm 8): a multi-center, single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Models of Zorifertinib in CNS Metastases Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zorifertinib (formerly AZD3759) is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to penetrate the blood-brain barrier (BBB).[1][2][3] This characteristic makes it a promising therapeutic agent for non-small cell lung cancer (NSCLC) patients with central nervous system (CNS) metastases, a common and challenging complication of the disease.[1][4] Preclinical studies in various animal models have been instrumental in demonstrating the efficacy of this compound in treating both brain and leptomeningeal metastases.[1][5] These application notes provide detailed protocols for establishing and utilizing such animal models to evaluate the efficacy of this compound.

This compound targets sensitizing EGFR mutations, such as exon 19 deletions and the L858R mutation in exon 21.[6][7] Unlike many other EGFR-TKIs, this compound is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters at the BBB, allowing for higher concentrations to be achieved in the brain and cerebrospinal fluid (CSF).[7][8] Preclinical data has shown that this compound induces tumor regression in brain and leptomeningeal metastasis models and can even prevent the development of brain metastases in mice.[1][5]

Signaling Pathway of this compound

This compound inhibits the tyrosine kinase activity of mutated EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of this compound in CNS metastases.

Table 1: Preclinical Efficacy of this compound in CNS Metastasis Models

| Animal Model | Cell Line | Treatment | Key Findings | Reference |

| Brain Metastasis | PC-9 (EGFR del19) | This compound (dose not specified) | Significant tumor regression in the brain; 90% survival at 60 days. | [5] |

| Leptomeningeal Metastasis | PC-9 (EGFR del19) | This compound (dose not specified) | Significant tumor regression in the brain and spinal cord; 90% survival >30 days. | [5] |

| Brain Metastasis Prevention | Not specified | This compound (dose not specified) | Prevented brain metastasis development in >80% of animals. | [5] |

| Subcutaneous Xenograft | Not specified | This compound (3.75 mg/kg, qd) | Comparable efficacy to erlotinib (15 mg/kg, qd). | [5] |

Table 2: CNS Penetration of this compound in Animal Models

| Parameter | This compound | Erlotinib | Reference |

| Kpuu,brain (unbound brain-to-plasma ratio) | 0.65 | 0.13 | [9] |

| Kpuu,CSF (unbound CSF-to-plasma ratio) | 0.42 | 0.14 | [9] |

Table 3: Clinical Efficacy of this compound in Patients with CNS Metastases (EVEREST trial)

| Endpoint | This compound | Control (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (0.580–0.893) | 0.0024 | [3] |

| Median Intracranial PFS | 15.2 months | 8.3 months | 0.467 (0.352-0.619) | <0.001 | [3][10] |

Experimental Protocols

Brain Metastasis Xenograft Model

This protocol describes the establishment of an intracranial tumor model to evaluate the efficacy of this compound against brain metastases.

References

- 1. AZD3759, a BBB-penetrating EGFR inhibitor for the treatment of EGFR mutant NSCLC with CNS metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD3759 enhances radiation effects in non-small-cell lung cancer by a synergistic blockade of epidermal growth factor receptor and Janus kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-line this compound for EGFR-mutant non-small cell lung cancer with central nervous system metastases: The phase 3 EVEREST trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfmjournal.org [pfmjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases [prnewswire.com]

- 7. Alpha Biopharma Submits New Drug Application for this compound, a Next-Generation EGFR-TKI to Treat EGFR-mutated NSCLC Patients with CNS Metastases - BioSpace [biospace.com]

- 8. cdn.mednet.co.il [cdn.mednet.co.il]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Determining Zorifertinib Potency with HTRF Kinase Activity Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zorifertinib (AZD3759) is a potent, orally active, and central nervous system (CNS)-penetrant Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant activity against both wild-type EGFR and various activating mutations, such as L858R and exon 19 deletions, which are commonly found in non-small cell lung cancer (NSCLC).[1][4][5] This application note provides a detailed protocol for assessing the potency of this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase activity assay, a robust and high-throughput method ideal for drug discovery and development.[6][7][8]

Mechanism of Action

This compound functions by competitively binding to the ATP-binding site within the kinase domain of EGFR.[9] This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.[9] The ability of this compound to penetrate the blood-brain barrier makes it a promising therapeutic option for patients with CNS metastases.[4]

Signaling Pathway of EGFR

The binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase domain. This leads to autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival. This compound inhibits this initial autophosphorylation step.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. targetedonc.com [targetedonc.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is this compound used for? [synapse.patsnap.com]

Application Note: Evaluating the Anti-proliferative Effects of Zorifertinib using a Cell Proliferation Assay (MTS)

Introduction

Zorifertinib (formerly AZD3759) is a potent, orally active, and central nervous system (CNS) penetrant Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1][2] It is specifically designed to target sensitizing EGFR mutations, such as the exon 19 deletion and the L858R mutation in exon 21, which are prevalent in non-small cell lung cancer (NSCLC).[3] The aberrant activation of EGFR, a transmembrane receptor tyrosine kinase, triggers downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[4][5] this compound's primary mechanism involves inhibiting this signaling, thereby halting uncontrolled cell growth.[6] This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.[7]

Mechanism of Action: this compound in the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes.[8] Upon binding to ligands like EGF or TGF-α, EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its C-terminal domain.[9] This activation initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[4][5] In certain cancers, mutations in EGFR lead to its constitutive activation, driving tumorigenesis.[3][10]

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type and mutated EGFR to block the autophosphorylation and subsequent activation of downstream signaling.[1][6] This inhibition effectively arrests the cell cycle and induces apoptosis, reducing tumor cell viability.

Quantitative Data Summary

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on the EGFR mutation status of the cell line. The table below summarizes the reported IC₅₀ values for this compound against several human cancer cell lines.

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |

| PC-9 | exon 19 Del | 2.4 (at 2mM ATP) | [1] |

| NCI-H3255 | L858R | 7.6 (at 2mM ATP) | [1] |

| NCI-H838 | Wild-Type (wt) | 102 (at 2mM ATP) | [1] |

| A-431 | Wild-Type (wt) | 3500 | [1] |

Experimental Protocol: MTS Assay for Cell Proliferation

Objective

To determine the dose-dependent effect of this compound on the proliferation and viability of cancer cells over a 72-hour period using an MTS-based colorimetric assay.

Materials and Reagents

-

Cancer cell line of interest (e.g., PC-9 for EGFR exon 19 Del)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (powder or stock solution in DMSO)

-

Sterile 96-well flat-bottom cell culture plates

-

MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[11]

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 490-500 nm)[7]

-

CO₂ incubator (37°C, 5% CO₂)

Experimental Workflow

Detailed Step-by-Step Procedure

1. Cell Seeding (Day 1) a. Harvest cells and perform a cell count to determine cell density. b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (Note: optimal seeding density should be determined empirically for each cell line). c. Using a multichannel pipette, seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate. d. Include wells with medium only to serve as a background control.[7] e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

2. This compound Treatment (Day 2) a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 10 µM). c. Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well (typically ≤0.1%). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. e. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

3. MTS Assay Procedure (Day 5) a. After the 72-hour incubation, add 20 µL of the MTS reagent directly to each well of the 96-well plate.[12][13] b. Gently tap the plate to mix. c. Incubate the plate for 1 to 4 hours at 37°C in a 5% CO₂ incubator.[12] The incubation time depends on the metabolic rate of the cell line and should be optimized. d. During this incubation, viable cells with active metabolism will convert the MTS tetrazolium salt into a purple-colored formazan product.[14]

4. Data Collection and Analysis a. After the MTS incubation, measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[7] b. Data Normalization: i. Subtract the average absorbance value of the "medium only" background wells from all other absorbance values. ii. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100 c. Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration. d. IC₅₀ Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Expected Results & Interpretation

The MTS assay will generate a dose-response curve where cell viability decreases as the concentration of this compound increases. Cell lines with activating EGFR mutations (e.g., PC-9) are expected to show high sensitivity to this compound, resulting in a low IC₅₀ value. Conversely, cell lines with wild-type EGFR or other resistance mechanisms may exhibit higher IC₅₀ values, indicating lower sensitivity to the drug's anti-proliferative effects. The results will provide a quantitative measure of this compound's efficacy in inhibiting the proliferation of specific cancer cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]